molecular formula C8H11ClN2O4S B3362673 2-(((4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)sulfonyl)acetic acid CAS No. 1006319-32-9

2-(((4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)sulfonyl)acetic acid

Cat. No. B3362673
CAS RN: 1006319-32-9
M. Wt: 266.7 g/mol
InChI Key: PSLOTKRMKSLYBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(((4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)sulfonyl)acetic acid” is a chemical compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The pyrazole ring in this compound is substituted with two methyl groups, a chloro group, and a sulfonyl acetic acid group .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms . The pyrazole ring in this compound is substituted at the 4-position with a chloro group and at the 3 and 5 positions with methyl groups .


Chemical Reactions Analysis

While specific chemical reactions involving “2-(((4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)sulfonyl)acetic acid” are not available, pyrazole derivatives are known to participate in a variety of chemical reactions. For instance, they can act as ligands in coordination chemistry .

Scientific Research Applications

Synthesis and Characterization

A series of 3,5-dimethyl-1H-pyrazole derivatives were synthesized, demonstrating the compound's role as a precursor in the preparation of heterocyclic compounds with potential antibacterial activity. This synthesis pathway highlights the chemical's utility in generating novel compounds with biological relevance (Al-Smaisim, 2012).

Antioxidant Evaluation

Further research into pyrazolopyridine derivatives, utilizing 3,5-dimethyl-1H-pyrazole as a key intermediate, uncovered compounds with promising antioxidant properties. These derivatives were evaluated for their ability to protect DNA from damage, showcasing the chemical's potential in antioxidant applications (Gouda, 2012).

Herbicidal Activity

The compound's utility extends into agriculture, where derivatives exhibited herbicidal activity. This application signifies its potential use in developing new agrochemicals (Li et al., 2005).

Cytotoxicity Studies

Research into bis(pyrazol-1-yl)-alkane derivatives, including those with sulfonyl linkers similar to the target chemical, explored their cytotoxicity against leukemia cells. These findings indicate the compound's relevance in medicinal chemistry for developing cancer therapeutics (Zatonskaya et al., 2016).

Coordination Chemistry

The compound's derivatives have been studied for their selective coordination with metals such as cobalt(II) and copper(II), leading to novel ligand pyrazole derivatives. These complexes have implications for materials science and catalysis (Hadda et al., 2007).

Anti-Inflammatory and Analgesic Activities

Derivatives of the compound were evaluated for their analgesic and anti-inflammatory activities, comparing favorably to established drugs like aspirin and indometacin. This highlights its potential in pharmaceutical research for developing new therapies (Şüküroğlu et al., 2005).

Chemotherapeutic Applications

Novel silver complexes based on ester derivatives of bis(pyrazol-1-yl)acetate ligands, related to the compound , showed significant antitumor activity. These complexes target Thioredoxin Reductase (TrxR), offering a new approach to cancer treatment (Pellei et al., 2023).

Future Directions

The future directions for research on this compound could involve exploring its potential biological activities and developing methods for its synthesis. Pyrazole derivatives are of interest in medicinal chemistry due to their wide range of biological activities .

properties

IUPAC Name

2-[(4-chloro-3,5-dimethylpyrazol-1-yl)methylsulfonyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O4S/c1-5-8(9)6(2)11(10-5)4-16(14,15)3-7(12)13/h3-4H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSLOTKRMKSLYBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CS(=O)(=O)CC(=O)O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001155199
Record name 2-[[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]sulfonyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001155199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)sulfonyl)acetic acid

CAS RN

1006319-32-9
Record name 2-[[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]sulfonyl]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006319-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]sulfonyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001155199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(((4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)sulfonyl)acetic acid
Reactant of Route 2
2-(((4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)sulfonyl)acetic acid
Reactant of Route 3
2-(((4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)sulfonyl)acetic acid
Reactant of Route 4
2-(((4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)sulfonyl)acetic acid
Reactant of Route 5
2-(((4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)sulfonyl)acetic acid
Reactant of Route 6
2-(((4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)sulfonyl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.